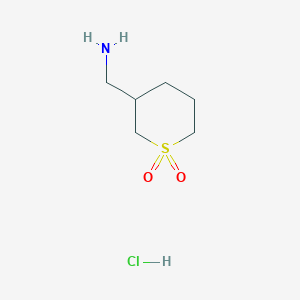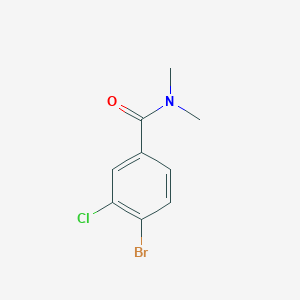
3-(2-(乙胺基)乙基)噁唑烷-2,4-二酮盐酸盐
描述
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O3 and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
在医学领域,该化合物主要用于研究和开发。它是合成各种生物活性分子的基础。 其结构允许创建可能作为药物中间体的衍生物 .
农业
“3-(2-(乙胺基)乙基)噁唑烷-2,4-二酮盐酸盐”可能在农业领域被用于开发新型农用化学品。 其噁唑烷环是许多杀虫剂和除草剂中常见的基团,对其结构的修饰可能导致具有改善的功效和安全性特征的新产品 .
材料科学
在材料科学中,该化合物的衍生物可用于创建具有独特性能的新型聚合物或涂层。 噁唑烷环可以作为单体的组成部分,单体聚合成具有特定机械强度或化学抗性的材料 .
环境科学
该化合物在环境科学中的潜在应用包括开发用于环境监测的传感器或指示剂。 其化学反应性可以用来检测特定污染物的存在或环境条件的变化 .
生物化学
在生物化学中,“3-(2-(乙胺基)乙基)噁唑烷-2,4-二酮盐酸盐”可用于研究酶反应或代谢途径。 它可能在酶促分析中充当底物或抑制剂,有助于阐明酶的功能或某些疾病的生物化学 .
药理学
在药理学中,该化合物对于药物发现和开发具有价值。 它可用于合成新的候选药物或研究新的治疗剂的药代动力学和药效学 .
属性
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-2-8-3-4-9-6(10)5-12-7(9)11;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHNTRHYQLXTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C(=O)COC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)







![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)




